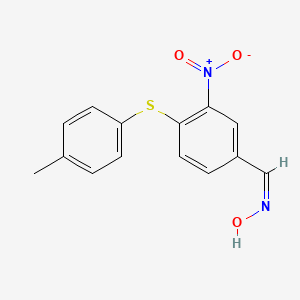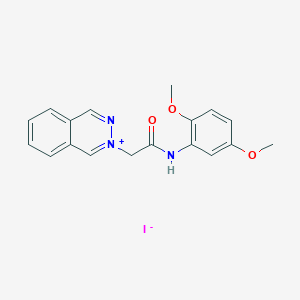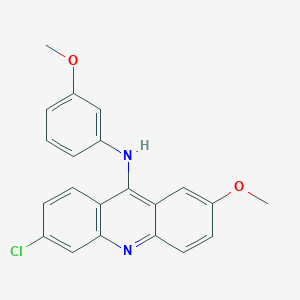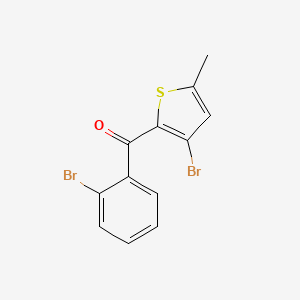
2-(1-Hydroxy-1-(o-tolyl)ethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Hydroxy-1-(o-tolyl)ethyl)phenol is an organic compound with the molecular formula C15H16O2 It is a phenolic compound characterized by the presence of a hydroxyl group attached to a benzene ring, along with a hydroxyethyl group substituted at the ortho position relative to the hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-1-(o-tolyl)ethyl)phenol can be achieved through several methods. One common approach involves the reaction of 2-hydroxystyrene with a catalytic amount of palladium acetate (Pd(OAc)2) in the presence of cesium carbonate (Cs2CO3) under atmospheric pressure of carbon dioxide (CO2). This reaction yields the desired compound in good yield .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2-(1-Hydroxy-1-(o-tolyl)ethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding alcohols and reduced phenols.
Substitution: Substituted phenols with various functional groups.
科学的研究の応用
2-(1-Hydroxy-1-(o-tolyl)ethyl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-(1-Hydroxy-1-(o-tolyl)ethyl)phenol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, affecting cellular oxidative stress and signaling pathways .
類似化合物との比較
Similar Compounds
2-(1-Hydroxy-1-(p-tolyl)ethyl)phenol: Similar structure but with a para-substituted tolyl group.
2-(1-Hydroxy-1-(m-tolyl)ethyl)phenol: Similar structure but with a meta-substituted tolyl group.
Uniqueness
2-(1-Hydroxy-1-(o-tolyl)ethyl)phenol is unique due to its ortho-substitution, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its para- and meta-substituted analogs .
特性
分子式 |
C15H16O2 |
|---|---|
分子量 |
228.29 g/mol |
IUPAC名 |
2-[1-hydroxy-1-(2-methylphenyl)ethyl]phenol |
InChI |
InChI=1S/C15H16O2/c1-11-7-3-4-8-12(11)15(2,17)13-9-5-6-10-14(13)16/h3-10,16-17H,1-2H3 |
InChIキー |
GGLYWLGNJWHSEM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C(C)(C2=CC=CC=C2O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(S)-tert-butyl 3-(4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl)piperidine-1-carboxylate](/img/structure/B14116073.png)
![3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14116078.png)

![(E)-9-Methoxy-4-phenyl-2,3,6,7-tetrahydrobenzo[b]oxonine](/img/structure/B14116081.png)
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B14116082.png)

![2-[(4R,7S,10S,13S,16S,19R)-4-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]-19-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-16-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B14116099.png)

![5-{[2-(Piperazin-1-yl)ethyl]amino}-2,3-dihydro-1,2,4-triazin-3-one](/img/structure/B14116127.png)
![L-Arginine, N2-[[3-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-2-thienyl]carbonyl]-](/img/structure/B14116130.png)

![N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B14116146.png)
